molecular formula C26H22N2O4 B2897474 N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2097897-03-3

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2897474
CAS No.: 2097897-03-3
M. Wt: 426.472
InChI Key: SKWFNEKXXMLCQK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery

  • Selective Kinase Inhibitors : Compounds structurally related to N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide have been identified as potent and selective inhibitors of the Met kinase family. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).

Material Science

  • Electrochromic Polyamides : A study on novel aromatic polyamides with pendent triphenylamine (TPA) units showcased these materials' strong UV-vis absorption and excellent electrochromic properties. These polymers, synthesized from a dicarboxylic acid monomer and various aromatic diamines, exhibited reversible oxidation redox couples, indicating their potential for use in electrochromic devices (Chang & Liou, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

The compound interacts with its target, Leukotriene A-4 hydrolase, and influences its activity

Biochemical Pathways

The compound affects the biosynthesis pathway of leukotriene B4, a proinflammatory mediator . The downstream effects of this interaction can lead to changes in inflammatory responses within the body.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on the production of leukotriene B4 . By affecting the activity of Leukotriene A-4 hydrolase, the compound may alter the levels of leukotriene B4, potentially impacting inflammatory responses.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWFNEKXXMLCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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